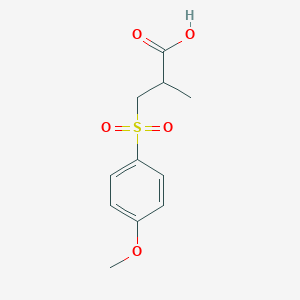

3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic acid

Description

Scope and Purpose of the Review

The purpose of this comprehensive review is to examine the chemical properties, synthetic methodologies, and research applications of 3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic acid within the broader context of sulfonyl-substituted propanoic acid chemistry. This analysis aims to provide researchers with a detailed understanding of the compound's structural characteristics and its position within the chemical literature. The scope encompasses fundamental chemical properties, synthetic approaches, and the compound's relevance to contemporary chemical research initiatives.

The review systematically addresses the molecular structure and classification of this compound, examining how the presence of both methoxy and sulfonyl functional groups influences its chemical behavior and potential applications. Through detailed examination of available research data, this review seeks to establish a foundation for understanding the compound's role in modern organic synthesis and its potential contributions to pharmaceutical and materials research. The analysis draws from diverse chemical literature sources to present a balanced perspective on the compound's significance and research potential.

Historical Context and Discovery

The development of sulfonyl-substituted propanoic acids as a distinct chemical class emerged from broader investigations into carboxylic acid derivatives and their biological activities. Historical records indicate that propionic acid itself was first described in 1844 by Johann Gottlieb, who identified it among sugar degradation products, with subsequent work by French chemist Jean-Baptiste Dumas in 1847 establishing the compound's fundamental properties and nomenclature. This foundational work on simple propanoic acids provided the chemical framework for later investigations into more complex substituted derivatives.

The evolution toward sulfonyl-substituted variants reflects advances in synthetic organic chemistry and the growing recognition of sulfonyl groups as valuable functional moieties in pharmaceutical and materials applications. Research into aryl propionic acid derivatives has demonstrated their significance in medicinal chemistry, particularly as nonsteroidal anti-inflammatory drugs, with compounds like ibuprofen representing well-established examples of the therapeutic potential within this chemical class. The specific development of methoxy-substituted benzenesulfonyl derivatives represents a natural progression in the exploration of structure-activity relationships within sulfonyl-containing organic compounds.

Contemporary research has increasingly focused on the synthesis and evaluation of specialized sulfonyl-substituted propanoic acids, including compounds featuring methoxy substitution patterns that can influence solubility, reactivity, and biological activity profiles. The emergence of this compound as a research target reflects this ongoing interest in developing novel compounds that combine multiple functional groups to achieve specific chemical and biological properties.

Relevance in Modern Chemical Research

Modern chemical research has demonstrated increasing interest in sulfonyl-substituted propanoic acid derivatives due to their versatility as synthetic intermediates and their potential applications in pharmaceutical development. The structural features of this compound position it as a valuable research compound within several contemporary research areas, including drug discovery, materials science, and synthetic methodology development.

Current research applications highlight the compound's potential role in the synthesis of more complex molecular structures, particularly in the development of pharmaceutical agents and bioactive compounds. Recent studies have explored the use of sulfonyl-substituted propanoic acids as building blocks for the construction of heterocyclic systems and as precursors for the synthesis of biologically active molecules. The presence of the methoxy group on the benzenesulfonyl moiety provides additional opportunities for chemical modification and functionalization, enhancing the compound's utility in synthetic applications.

The compound's relevance extends to contemporary research in proteolysis-targeting chimeras and covalent protein modification strategies, where sulfonyl groups serve as important electrophilic warheads for selective protein binding. The specific structural features of this compound, including the methoxy substitution and methylated propanoic acid backbone, may contribute to unique binding properties and selectivity profiles in biological systems.

Overview of Sulfonyl-Substituted Propanoic Acids

Sulfonyl-substituted propanoic acids represent a diverse class of organic compounds characterized by the presence of sulfonyl functional groups attached to propanoic acid scaffolds. These compounds exhibit distinctive chemical properties that arise from the combination of the electron-withdrawing sulfonyl group with the carboxylic acid functionality, creating molecules with unique reactivity profiles and potential biological activities.

The general structure of sulfonyl-substituted propanoic acids allows for extensive structural variation through modification of the sulfonyl substituent, the propanoic acid chain, and additional functional groups attached to either component. Research has demonstrated that the positioning and nature of substituents significantly influence the compounds' chemical properties, including solubility, stability, and reactivity patterns. The incorporation of methoxy groups, as seen in this compound, represents one approach to modulating these properties while maintaining the core structural framework.

| Compound Class | General Structure | Key Functional Groups | Research Applications |

|---|---|---|---|

| Phenylsulfonyl propanoic acids | Phenyl-SO₂-CH₂-CH₂-COOH | Sulfonyl, carboxylic acid | Pharmaceutical intermediates |

| Methoxybenzenesulfonyl derivatives | MeO-Phenyl-SO₂-alkyl-COOH | Methoxy, sulfonyl, carboxylic acid | Drug development, synthesis |

| Methylated variants | Substituted-SO₂-CH(CH₃)-COOH | Sulfonyl, methylated carbon, carboxylic acid | Specialized applications |

Synthetic approaches to sulfonyl-substituted propanoic acids typically involve either direct sulfonylation of propanoic acid derivatives or construction of the propanoic acid chain onto pre-formed sulfonyl compounds. Research has shown that both strategies can be effective, with the choice of approach depending on the specific substitution pattern desired and the availability of starting materials. The synthesis of this compound likely involves specialized methodologies that accommodate both the methoxy substitution and the methylated propanoic acid component.

The biological and chemical properties of sulfonyl-substituted propanoic acids have made them valuable research targets across multiple disciplines. Their potential applications range from pharmaceutical development, where they serve as lead compounds or synthetic intermediates, to materials science applications where their unique chemical properties can be exploited for specialized functions. The continued development of new sulfonyl-substituted propanoic acid derivatives, including compounds like this compound, reflects the ongoing recognition of this chemical class's research value and practical utility.

Properties

IUPAC Name |

3-(4-methoxyphenyl)sulfonyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5S/c1-8(11(12)13)7-17(14,15)10-5-3-9(16-2)4-6-10/h3-6,8H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSUUKBWVCSLRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic acid typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-methylpropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding sulfone.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a sulfone, while reduction of the sulfonyl group can produce a sulfide.

Scientific Research Applications

Organic Synthesis

3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic acid serves as a versatile building block in organic synthesis. It can be utilized as a precursor for more complex molecules, facilitating the development of new pharmaceuticals and materials. Its sulfonyl group enhances reactivity, making it suitable for various chemical transformations.

Table 1: Common Reactions Involving this compound

| Reaction Type | Example Reaction | Products Generated |

|---|---|---|

| Electrophilic Substitution | Reaction with halogens | Halogenated derivatives |

| Nucleophilic Substitution | Reaction with amines | Sulfonamide derivatives |

| Esterification | Reaction with alcohols | Esters |

Research indicates that this compound exhibits significant biological activities, including anti-inflammatory and antioxidant properties. These activities are crucial for potential therapeutic applications in treating various diseases.

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests its potential role in managing conditions like arthritis and inflammatory bowel disease.

Antioxidant Activity

The compound has also been investigated for its ability to scavenge free radicals, thus reducing oxidative stress within cells. This activity is essential in preventing cellular damage linked to diseases such as cancer and neurodegenerative disorders.

Case Study 1: In Vivo Efficacy

A study conducted on male rats demonstrated that administration of this compound resulted in decreased markers of inflammation following induced arthritis. The results indicated a significant reduction in paw swelling and histological evidence of reduced synovial inflammation compared to control groups .

Buffering Agent

This compound is utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5. This property is vital for various biological assays where pH stability is crucial .

Material Science

The compound has applications in the development of mesoporous materials and OLED (Organic Light Emitting Diodes) intermediates. Its chemical structure allows it to function effectively as a dopant or host material in these advanced technologies .

Table 2: Applications in Material Science

| Application Type | Description |

|---|---|

| Mesoporous Materials | Used as a template or structure-directing agent |

| OLED Materials | Acts as a dopant or host material |

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and related derivatives:

Physicochemical Properties

- Polarity and Acidity: The sulfonyl group in the target compound increases acidity compared to analogs lacking electron-withdrawing groups. 258.29) and likely reduced acidity .

- Solubility: Compounds with hydroxy groups (e.g., 3-(4-Hydroxy-3-methoxyphenyl)-2-methylpropanoic acid) may exhibit higher aqueous solubility due to hydrogen bonding, whereas the sulfonyl group in the target compound enhances polarity but may reduce lipid solubility .

Biological Activity

3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic acid, also known by its chemical structure and CAS number (205504-66-1), is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name: this compound

- Molecular Formula: C12H14O4S

- Molecular Weight: 270.30 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate enzyme activity and receptor interactions, which can lead to specific pharmacological effects. The sulfonamide moiety is particularly significant, as sulfonamides are known to inhibit certain enzymes involved in metabolic pathways.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, including:

- Antimicrobial Effects: Preliminary studies suggest potential antibacterial properties.

- Anti-inflammatory Activity: The compound may influence inflammatory pathways, although specific mechanisms require further elucidation.

- Enzyme Inhibition: It may act as an inhibitor for certain enzymes, similar to other sulfonamide derivatives.

Antibacterial Activity

A study conducted on various sulfonamide derivatives indicated that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve competitive inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Similar Sulfonamide | S. aureus | 16 µg/mL |

Anti-inflammatory Studies

In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential role in managing inflammatory diseases.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 80 |

| IL-6 | 200 | 90 |

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, similar compounds typically exhibit moderate bioavailability and are metabolized via hepatic pathways. Future studies should focus on its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.